1,8-DIAMINOOCTANE DIHCL
Description
Foundational Significance of α,ω-Alkanediamines as Chemical Building Blocks
Alpha,omega (α,ω)-alkanediamines are a class of organic molecules characterized by a linear aliphatic chain with primary amine groups at both termini (positions 1 and ω). tcichemicals.com Their fundamental importance in chemistry stems from this bifunctional nature, which allows them to act as linear linkers or building blocks. They can react at both ends to connect other molecules, forming long-chain polymers or intricate macrocyclic structures. oup.com
The length of the alkane chain between the two amine groups is a critical determinant of the properties of the resulting superstructure. It influences flexibility, steric hindrance, and the geometric possibilities for the final product. oup.com These diamines are essential monomers in the synthesis of polyamides (such as nylons) and polyurethanes, and they serve as ligands in coordination chemistry and as templates or guests in supramolecular assemblies. rsc.orgmdpi.com
Role of 1,8-Diaminooctane (B148097) Dihydrochloride (B599025) as a Versatile Bifunctional Synthon
A bifunctional synthon is a molecular unit that can form two bonds during a synthesis, enabling the construction of more complex molecules. 1,8-Diaminooctane dihydrochloride serves as a stable and reliable source for the 1,8-diaminooctane synthon. vulcanchem.comrsc.org In practice, the reactive free diamine is often generated from the salt just before or during the reaction.
This compound's utility spans several key areas of chemical synthesis:
Polymer Chemistry : It is a crucial monomer for creating high-performance polymers through step-growth polymerization. For instance, it reacts with dicarboxylic acid chlorides (like sebacoyl chloride) in a process known as interfacial polymerization to produce fully aliphatic polyamides. mdpi.com It is also used in the synthesis of polyurethanes and novel poly(oxazolidone)s. core.ac.ukuliege.be
Supramolecular Chemistry : The linear, flexible eight-carbon chain of 1,8-diaminooctane makes it an ideal "guest" molecule for "host" systems. It can be encapsulated within the defined cavities of macrocyclic hosts like pillarplexes and cucurbiturils, forming stable host-guest complexes known as pseudorotaxanes. researchgate.netnih.govresearchgate.net These interactions are often driven by hydrogen bonding between the terminal amine groups of the guest and the host molecule. researchgate.net
Materials Science : As a molecular linker, 1,8-diaminooctane is used to assemble nanoparticle networks. researchgate.net In one application, it cross-links gold or indium tin oxide nanoparticles to create chemiresistive films, which can function as sensors for volatile organic compounds (VOCs). researchgate.net
Below are the physicochemical properties of 1,8-diaminooctane and its dihydrochloride salt.
Table 1: Physicochemical Properties
| Property | 1,8-Diaminooctane | 1,8-Diaminooctane Dihydrochloride |
|---|---|---|
| CAS Number | 373-44-4 ganeshremedies.com | 7613-16-3 alfa-chemistry.com |
| Molecular Formula | C₈H₂₀N₂ lookchem.com | C₈H₂₂Cl₂N₂ chemsrc.com |
| Molecular Weight | 144.26 g/mol lookchem.com | 217.18 g/mol alfa-chemistry.com |
| Appearance | White to yellowish solidified crystalline mass lookchem.comvulcanchem.com | White precipitate/powder rsc.org |
| Melting Point | 50-52 °C sigmaaldrich.com | 273-274 °C vulcanchem.com |
| Boiling Point | 225-226 °C sigmaaldrich.com | Not applicable |
| Water Solubility | 575 g/L at 20 °C vulcanchem.comchembk.com | Soluble |
Current Research Frontiers and Prospective Applications of 1,8-Diaminooctane Systems
The unique structural characteristics of the 1,8-diaminooctane moiety continue to place it at the forefront of innovative chemical research.
Advanced Polymers and Green Synthesis : Researchers are exploring its use in creating specialized polymers with tailored properties. One emerging area is the synthesis of isocyanate-free poly(oxazolidone)s, where 1,8-diaminooctane has been used as a key diamine monomer. uliege.be Furthermore, enzymatic polymerization, which uses enzymes like cutinase as catalysts, represents a greener alternative for producing polyamides from 1,8-diaminooctane and diethyl sebacate (B1225510), minimizing the need for harsh chemical catalysts. rsc.org
Smart Materials and Sensors : The application of 1,8-diaminooctane in chemiresistive sensors is a significant research frontier. researchgate.net By linking nanoparticles, it helps form a conductive network whose electrical resistance changes measurably upon exposure to specific chemical vapors, allowing for the detection of VOCs. researchgate.net The fast and reversible nature of these sensors makes them promising for various monitoring applications. researchgate.net
Supramolecular Assemblies : In supramolecular chemistry, 1,8-diaminooctane serves as a model guest for constructing complex, self-assembled architectures. It has been used to form the core of tubular metallocavitands and is a key component in the template-directed synthesis of lookchem.comrotaxanes, which are precursors to molecular machines. nih.govresearchgate.netacs.org
CO₂ Capture Technologies : A 2022 study highlighted the potential of 1,8-diaminooctane as a promoter in CO₂ capture systems. When added to conventional solvents like monoethanolamine (MEA), it was shown to significantly increase the CO₂ absorption capacity and accelerate the rate of capture due to the reduced steric hindrance of its long carbon chain. vulcanchem.com
Fundamental Biological Research : In a study on the nematode C. elegans, 1,8-diaminooctane was found to promote mitophagy—the selective removal of damaged mitochondria. tandfonline.com This research explores fundamental aging processes at a cellular level and points to the compound's potential as a tool for studying cellular maintenance pathways. tandfonline.com
The table below summarizes some of the key research findings involving 1,8-diaminooctane systems.
Table 2: Summary of Research Findings
| Research Area | Role of 1,8-Diaminooctane Moiety | Key Finding | Reference |
|---|---|---|---|
| Polymer Chemistry | Diamine monomer | Enzymatic catalysis enables greener synthesis of nylons using 1,8-diaminooctane. | rsc.org |
| Supramolecular Chemistry | Linear guest molecule | Forms stable host-guest complexes with metallocavitands (pillarplexes), which can be studied via luminescence quenching. | nih.gov |
| Materials Science | Nanoparticle linker | Creates chemiresistive networks for sensing volatile organic compounds with fast response times. | researchgate.net |
| CO₂ Capture | Absorption promoter | Significantly enhances the CO₂ loading capacity of MDEA and MEA solvents. | vulcanchem.com |
| Corrosion Inhibition | Backbone for Schiff bases | Derivatives (Schiff bases) show effective corrosion inhibition for carbon steel in acidic environments. | scinito.ai |
| Biological Research | Mitophagy promoter | Extends healthspan in C. elegans by inducing mitochondrial autophagy. | tandfonline.com |
Compound Names
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
octane-1,8-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2.2ClH/c9-7-5-3-1-2-4-6-8-10;;/h1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLWZOGXFQNIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCN)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884408 | |
| Record name | 1,8-Octanediamine, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7613-16-3 | |
| Record name | 1,8-Octanediamine, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,8-Octanediamine, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octamethylenediammonium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.657 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Preparative Routes for 1,8 Diaminooctane Dihydrochloride
Conventional Synthetic Pathways to 1,8-Diaminooctane (B148097)
Synthesis via Dicarboxylic Acid Derivatives (e.g., Decanediamide)
Another approach starts with itaconic acid, which reacts with 1,8-diaminooctane in a bulk reaction at elevated temperatures (around 180 °C) to form N,N′-octamethylene-bis(pyrrolidone-4-carboxylic acid). acs.org While this demonstrates the reactivity of 1,8-diaminooctane with dicarboxylic acids, it is a synthesis of a derivative rather than the diamine itself.
Conversion from 1,8-Octanediol (B150283)
The conversion of 1,8-octanediol to 1,8-diaminooctane represents another significant synthetic pathway. This transformation is typically achieved through a process called reductive amination. The diol is reacted with ammonia (B1221849) and hydrogen gas in the presence of a catalyst at elevated temperatures and pressures. google.com Temperatures can range from 150°C to 350°C. google.com A specific example using a ruthenium-based catalyst, carbonylchloro[4,5-bis(diisopropylphosphinomethyl)acridine]hydridoruthenium(II), in 2-methyl-2-butanol (B152257) with liquid ammonia at 140°C for 48 hours resulted in a 78% yield of 1,8-diaminooctane with over 99% conversion of the diol. guidechem.com
Preparation of 1,8-Diaminooctane Dihydrochloride (B599025) from the Free Base
Once the free base, 1,8-diaminooctane, has been synthesized, it is converted to its dihydrochloride salt through a straightforward acid-base neutralization. The free diamine is typically dissolved in a suitable solvent, and then treated with hydrochloric acid. google.commdpi.com For instance, after extracting the free base into toluene, the introduction of dry hydrogen chloride gas causes the precipitation of 1,8-diaminooctane dihydrochloride as a white solid. google.com Alternatively, the free base can be dissolved in a solvent like ethanol (B145695) and treated with concentrated hydrochloric acid to precipitate the dihydrochloride salt. mdpi.com This salt can then be isolated by filtration and dried.
Sustainable and Enzymatic Approaches for Diamine Production
In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for producing diamines. Enzymatic and biocatalytic routes are at the forefront of this research. Enzymes, particularly lipases and transaminases, are being explored for their ability to catalyze the synthesis of diamines under milder conditions.
For example, enzyme-catalyzed polycondensation reactions using lipase (B570770) B from Candida antarctica (CaLB) have been used to synthesize polyesters and polyamides from monomers including 1,8-diaminooctane. rsc.orgrsc.org While these studies focus on polymerization, they highlight the compatibility of 1,8-diaminooctane with enzymatic systems.
More directly, biocatalytic cascades are being developed for the synthesis of α,ω-diamines. One-pot processes using multiple bacterial strains have been shown to convert cycloalkanols to diamines, including 1,8-diaminooctane, with conversions reaching 22%. rsc.org Another approach involves the use of engineered enzymes in a platform that can convert various alcohols to primary diamines. This system has demonstrated the ability to produce aliphatic diamines with high conversion rates (70.6%–90.3%). rsc.org These biocatalytic methods offer a promising green alternative to traditional chemical synthesis, often starting from renewable feedstocks. rsc.org
Industrial Scale-Up Considerations for Diamine Derivatives
The industrial production of 1,8-diaminooctane and its derivatives is driven by its use in the synthesis of polymers, such as polyamides and polyurethanes, as well as in the production of agrochemicals and pharmaceuticals. hes-so.chmedium.com For large-scale production, factors such as reaction efficiency, cost of starting materials, catalyst performance and reusability, and purification methods are critical.
The market for 1,8-diaminooctane is segmented by purity levels, typically 98% and 99%, with higher purity grades commanding a higher price and being essential for applications in pharmaceuticals and advanced polymers. medium.com The demand from sectors like automotive and aerospace for high-performance materials is a significant driver for the market. medium.com
When scaling up, continuous flow reactors can offer advantages over batch processes in terms of consistency and safety. The development of robust and efficient catalysts, such as the ruthenium-based systems for the amination of diols, is crucial for making the process economically viable. guidechem.com Furthermore, as sustainability becomes a greater focus, the industrial scale-up of bio-based production routes, such as those employing engineered microorganisms or enzymatic cascades, will be a key area of development. rsc.orghes-so.ch The ability to use renewable feedstocks and operate under milder conditions can significantly improve the environmental footprint and potentially the economics of production at an industrial scale. hes-so.ch
Advanced Spectroscopic and Structural Characterization of 1,8 Diaminooctane Dihydrochloride and Its Derivatives
Vibrational Spectroscopy for Molecular Architecture and Dynamics
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and vibrational modes of 1,8-diaminooctane (B148097) and its derivatives. These methods provide detailed information about bond vibrations, functional groups, and conformational states. dergipark.org.trdergipark.org.tr
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy of 1,8-diaminooctane reveals characteristic vibrational modes associated with its functional groups. dergipark.org.tr In the FT-IR spectrum of 1,8-diaminooctane, the N-H stretching vibrations are observed experimentally at 3381 cm⁻¹ and 3321 cm⁻¹. rsc.org The C-H stretching vibrations are experimentally found at 2856 cm⁻¹ and 2926 cm⁻¹. dergipark.org.tr Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level show good agreement with these experimental values. dergipark.org.tr
Derivatives of 1,8-diaminooctane also exhibit distinct FT-IR spectra. For instance, ethoxylated 1,8-diaminooctane shows a characteristic stretching band at 3400 cm⁻¹ corresponding to the NH₂ and OH groups. researchgate.net In Hofmann-type clathrates incorporating 1,8-diaminooctane, the vibrational bands of guest molecules are influenced by the host structure, although the characteristic frequencies of the cyano groups remain similar to other Hofmann-type compounds. ahievran.edu.tr
Table 1: Experimental and Theoretical FT-IR Vibrational Frequencies (cm⁻¹) for 1,8-Diaminooctane
| Vibrational Mode | Experimental Frequency (cm⁻¹) dergipark.org.trrsc.org | Theoretical Frequency (cm⁻¹) dergipark.org.tr |
|---|---|---|
| N-H Asymmetric Stretch | 3381 | 3456 |
| N-H Symmetric Stretch | 3321 | 3452 |
| C-H Asymmetric Stretch | 2926 | 2920 |
| C-H Symmetric Stretch | 2856 | 2841 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For aliphatic diamines like 1,8-diaminooctane, Raman spectroscopy is effective in studying hydrocarbon chain ordering and conformational changes. uc.pt The C-C stretching region in the Raman spectrum is particularly informative about the trans and gauche content of the alkyl chain. uc.pt The in-phase C-C stretching mode for solid diamines, including 1,8-diaminooctane, is assigned to a band around 1060 cm⁻¹. uc.pt Furthermore, the C-H stretching region can be used to derive an order parameter that distinguishes between intrachain structure and interchain coupling. uc.pt
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Solution Conformation
NMR spectroscopy is indispensable for determining the molecular structure of 1,8-diaminooctane dihydrochloride (B599025) and its derivatives in solution. ¹H and ¹³C NMR provide detailed information about the proton and carbon environments, respectively, including their connectivity and conformational states. rsc.orgnih.gov
¹H NMR Spectroscopic Analysis of Protonation States
¹H NMR spectroscopy is a powerful tool for investigating the protonation states of the amino groups in 1,8-diaminooctane and its derivatives. The chemical shifts of the protons adjacent to the nitrogen atoms are particularly sensitive to protonation. In D₂O, the ¹H NMR spectrum of 1,8-diaminooctane shows a triplet for the four protons adjacent to the amino groups at approximately 2.58 ppm. rsc.org The remaining methylene (B1212753) protons appear as multiplets between 1.28 and 1.43 ppm. rsc.org Studies on the monofunctionalization of 1,8-diaminooctane with various reagents have been monitored using ¹H NMR to confirm the selective reaction at one of the amino groups. rsc.org The protonation state of 1,8-diaminooctane as an inhibitor has been studied, revealing that for optimal binding, one nitrogen should be protonated and the other unprotonated. nih.gov
¹³C NMR Spectroscopic Elucidation of Carbon Frameworks
¹³C NMR spectroscopy provides detailed insights into the carbon skeleton of 1,8-diaminooctane and its derivatives. udel.edu In the ¹³C NMR spectrum of 1,8-diaminooctane in D₂O, four distinct signals are observed, corresponding to the different carbon environments in the alkyl chain. The chemical shifts are recorded at 40.84, 31.77, 28.88, and 26.37 ppm. rsc.org The carbon atom attached to the nitrogen (C1) resonates at the lowest field (40.84 ppm) due to the deshielding effect of the nitrogen atom. rsc.orglibretexts.org The chemical shifts of the other carbons (C2, C3, and C4) appear at higher fields. rsc.org In derivatives, such as dimannosyl-1,8-diaminooctane, the ¹³C NMR spectrum becomes more complex, with additional signals corresponding to the mannose units. asianpubs.org
Table 2: ¹³C NMR Chemical Shifts (ppm) for 1,8-Diaminooctane in D₂O rsc.org
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C1, C8 | 40.84 |
| C2, C7 | 31.77 |
| C4, C5 | 28.88 |
| C3, C6 | 26.37 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state. This technique has been applied to 1,8-diaminooctane dihydrochloride and its derivatives to elucidate their crystal structures, including bond lengths, bond angles, and intermolecular interactions. rsc.orgjst.go.jp
The crystal structure of a derivative, 1,8-diaminooctane zirconium bis(nitrilotriacetate) dihydrate, was determined to be in the monoclinic space group P 1 21/n 1. ugr.es In another example, an organic-inorganic hybrid compound containing 1,8-diaminooctane crystallizes in the monoclinic space group P2₁/c, where the organic cations are linked to inorganic layers through N-H…Cl hydrogen bonds. jst.go.jp X-ray diffraction has also been used to study the intercalation of 1,8-diaminooctane into graphite (B72142) oxide, showing an increase in the interlayer spacing. nasa.gov In the context of protein crystallography, 1,8-diaminooctane has been used as a crystallization additive. For instance, crystals of the L27 domain of Disc Large Homologue 1 protein were obtained in the presence of 1,8-diaminooctane, leading to a crystal form with the space group P2₁2₁2₁. nih.gov
Table 3: Crystallographic Data for a 1,8-Diaminooctane Derivative ugr.es
| Parameter | Value |
|---|---|
| Compound | 1,8-diaminooctane zirconium bis(nitrilotriacetate) dihydrate |
| Formula | C₂₀H₃₈N₄O₁₄Zr |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a (Å) | 10.491 |
| b (Å) | 9.314 |
| c (Å) | 26.586 |
| β (°) | 92.131 |
Crystallographic Parameters and Space Group Analysis
The crystal structure of 1,8-diaminooctane dihydrochloride and its derivatives has been elucidated through single-crystal X-ray diffraction, revealing key details about their solid-state arrangement. For instance, a derivative, octane-1,8-diammonium dichloride monohydrate (C₈H₂₂N₂²⁺·2Cl⁻·H₂O), crystallizes in a layered structure. In this arrangement, the organic cations are separated by inorganic layers composed of chloride anions and water molecules. The diammonium octane (B31449) chain is positioned across a center of inversion, while the water molecule of crystallization resides on a twofold rotation axis. researchgate.net
In another example, a complex involving 1,8-diaminooctane, (NH₃(CH₂)₈NH₃)Zr(N(CH₂COO)₃)₂, crystallizes in the monoclinic space group P121/n1. researchgate.netugr.es The cell parameters for this compound at a temperature of 100 K were determined to be a = 10.491(4) Å, b = 9.314(4) Å, c = 26.586(8) Å, and β = 92.13(1)°. researchgate.net
The use of 1,8-diaminooctane as a crystallization agent has also been noted. For example, crystals of the DmDlg1-L27 protein domain, when grown in the presence of 1,8-diaminooctane, exhibited diffraction consistent with the orthorhombic space group P2₁2₁2₁. nih.gov
Below is a table summarizing the crystallographic data for a derivative of 1,8-diaminooctane dihydrochloride.
| Parameter | Value |
| Compound | (NH₃(CH₂)₈NH₃)Zr(N(CH₂COO)₃)₂ · 2H₂O |
| Formula | C₂₀H₃₈N₄O₁₄Zr |
| Crystal System | Monoclinic |
| Space Group | P12₁/n1 (No. 14) |
| a | 10.491(4) Å |
| b | 9.314(4) Å |
| c | 26.586(8) Å |
| β | 92.13(1)° |
| V | 2596.0 ų |
| Z | 4 |
| Temperature | 100 K |
| R(F) | 0.029 |
| Rw(F²) | 0.076 |
Table 1: Crystallographic data for 1,8-diaminooctane zirconium bis(nitrilotriacetate) dihydrate. researchgate.net
Investigation of Intermolecular Interactions and Hydrogen Bonding Networks
Similarly, in a salt cocrystal, (C₈H₂₂N₂)²⁺·(C₁₄H₈N₂O₄)²⁻·H₂O, the cations, anions, and water molecules are linked into a three-dimensional network through a complex pattern of charge-assisted N—H···O and O—H···O hydrogen bonds. researchgate.net The study of such interactions is fundamental to understanding and predicting the assembly of molecules in the solid state, a key aspect of crystal engineering. energetic-materials.org.cn The strength and nature of these interactions can be further investigated using computational methods like density functional theory. researchgate.net
The presence of hydrogen bonding has also been utilized to create networked structures with specific properties. For instance, 1,8-diaminooctane has been used as a crosslinker to form hydrogen-bonded networks with isoindigo-based small molecules, and the formation of these links was confirmed using FT-IR measurements. nih.gov
Conformational Analysis in the Crystalline Phase
The conformation of the flexible octyl chain in 1,8-diaminooctane derivatives is a key feature of their crystal structures. In the solid state, the hydrocarbon chain can adopt various conformations, which are often influenced by the surrounding intermolecular interactions.
For octane-1,8-diammonium dichloride monohydrate, the torsion angles of the hydrocarbon chain deviate from the ideal 180° of a fully extended all-trans conformation. This deviation is a direct result of the hydrogen-bonding interactions with the water molecule and the chloride anions in the crystal lattice. researchgate.net In contrast, a study of a salt cocrystal revealed that one of the octane-1,8-diaminium cations adopts a fully extended linear conformation, while a second cation in the same structure exhibits a terminal C—C—C—N gauche conformation. researchgate.net
Nuclear Magnetic Resonance (NMR) studies in solution can also provide insights into the conformational dynamics. For example, when 1,8-diaminooctane binds to a molecular clip, NOE (Nuclear Overhauser Effect) data indicates the presence of gauche bonds, suggesting that the longer chain is not fully stretched out in an all-trans conformation in the bound state. diva-portal.org This highlights that the conformation is sensitive to the molecular environment, both in solution and in the solid state.
Other Advanced Analytical Techniques for Derivative Characterization
Beyond crystallographic methods, other advanced analytical techniques are employed to characterize derivatives of 1,8-diaminooctane, providing further information on their structure, composition, and thermal properties.
Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF MS)
Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF MS) is a powerful technique for the analysis of non-volatile molecules, including derivatives of 1,8-diaminooctane. This method allows for the determination of molecular weights and can provide structural information through fragmentation analysis. nih.gov
In the characterization of fullerene C₆₀ derivatives functionalized with 1,8-diaminooctane, LDI-TOF MS was employed to analyze the products. researchgate.net This technique is particularly useful for confirming the successful attachment of the diamine to the fullerene core and for identifying the nature of the resulting species. The use of nanomaterials as matrices in a related technique, Surface-Assisted Laser Desorption/Ionization (SALDI), has expanded the applicability of LDI-MS to a wider range of small molecules. nih.gov For instance, the analysis of spoiled grass carp (B13450389) samples by HPLC-Q-TOF-MS, a related high-resolution mass spectrometry technique, successfully identified 1,8-diaminooctane among other compounds. cabidigitallibrary.org
Thermogravimetric Analysis (TGA) in Functionalized Systems
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. torontech.com It is particularly valuable for characterizing functionalized materials to determine their thermal stability and the extent of functionalization.
TGA has been used to study multi-walled carbon nanotubes (MWNTs) functionalized with 1,8-diaminooctane. researchgate.net The TGA curve provides information on the decomposition temperature of the functionalized nanotubes. Weight loss at specific temperature ranges can be attributed to the removal of physisorbed or covalently bonded amine groups. For example, weight loss between 200°C and 360°C has been attributed to covalently bonded amine species on carbon nanotubes. researchgate.net
In another study, TGA was used to assess the thermal properties of poly(hydroxyoxazolidinone) (PHO) and polyoxazolidinone (POxa) polymers derived from monomers synthesized using 1,8-diaminooctane. nsf.gov The TGA data revealed the decomposition temperatures of these polymers, providing insights into their thermal stability. nsf.gov This technique is also instrumental in studying the chemisorption of molecules onto materials like metal-organic frameworks (MOFs), where it can quantify the amount of adsorbed species. nih.gov
Theoretical and Computational Investigations of 1,8 Diaminooctane Systems
Density Functional Theory (DFT) Studies on Electronic and Molecular Structures
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic and molecular structures of chemical systems. mdpi.comnih.gov For 1,8-diaminooctane (B148097) and its derivatives, DFT calculations provide valuable insights into their geometric and electronic properties. dergipark.org.trsci-hub.seiaea.org
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a local minimum on the potential energy surface. mdpi.comgoogle.com For flexible molecules like 1,8-diaminooctane, this process is crucial for understanding their conformational preferences. nih.gov
Theoretical studies employing DFT methods, such as those using the B3LYP functional with basis sets like 6-311++G(d,p), have been utilized to optimize the molecular structure of 1,8-diaminooctane. dergipark.org.tr The optimization process involves calculating the forces on each atom and adjusting their positions until a stable geometry with minimal energy is achieved. google.com This allows for the determination of key structural parameters like bond lengths and bond angles. dergipark.org.tr
Conformational analysis of 1,8-diaminooctane reveals that the long alkyl chain allows for considerable flexibility. diva-portal.org Computational studies have explored various conformers to identify the most energetically favorable structures. science.gov For instance, in the context of its interaction with other molecules, such as in host-guest systems, the conformation of 1,8-diaminooctane can be significantly influenced, sometimes locking it into a more extended, all-trans conformation. diva-portal.org However, for longer chains, the presence of gauche bonds becomes more prevalent, indicating a less stretched-out structure. diva-portal.org
Prediction of Vibrational Spectra and Spectral Assignments
Computational methods, particularly DFT, are instrumental in predicting the vibrational spectra (FT-IR and Raman) of molecules. spectroscopyonline.comspectroscopyonline.com By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data for validation and detailed spectral assignment. dergipark.org.trmdpi.com
For 1,8-diaminooctane, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been performed to predict its vibrational properties. dergipark.org.tr The calculated frequencies are often scaled to better match experimental values. dergipark.org.tr These theoretical investigations enable a comprehensive assignment of the observed vibrational bands to specific molecular motions. dergipark.org.tr
Key vibrational modes for 1,8-diaminooctane include:
N-H stretching vibrations: These are typically observed in the 3300-3500 cm⁻¹ region. dergipark.org.tr DFT calculations have assigned these vibrations for 1,8-diaminooctane to calculated frequencies that show good agreement with experimental FT-IR data. dergipark.org.tr
C-H stretching vibrations: Experimental FT-IR spectra show these vibrations around 2856 cm⁻¹ and 2926 cm⁻¹. dergipark.org.tr Theoretical calculations have accurately predicted these bands. dergipark.org.tr
H-C-H in-plane bending vibrations: These modes are found in the 1300-1500 cm⁻¹ range. dergipark.org.tr
Below is a table comparing some experimental and theoretically calculated vibrational frequencies for 1,8-diaminooctane.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) dergipark.org.tr | Calculated DFT (cm⁻¹) dergipark.org.tr |
|---|---|---|
| N-H stretch | 3381 | 3456 |
| N-H stretch | 3321 | 3452 |
| C-H stretch | 2926 | 2920 |
| C-H stretch | 2856 | 2841 |
| H-C-H bend | 1584 | - |
| H-C-H bend | 1487 | - |
| H-C-H bend | 1466 | - |
| H-C-H bend | 1440 | - |
| H-C-H bend | 1390 | - |
| H-C-H bend | 1367 | - |
| H-C-H bend | 1338 | - |
| H-C-H bend | 1305 | - |
Analysis of Frontier Molecular Orbitals and Electronic Properties
Frontier molecular orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this theory. wikipedia.orgajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical stability and reactivity of a molecule. ajchem-a.comresearchgate.net
DFT calculations are widely used to determine the energies of these frontier orbitals and other electronic properties. nih.govrsc.org For 1,8-diaminooctane, the HOMO-LUMO energy gap has been calculated to be 6.18 eV. researchgate.net This value provides insight into the molecule's electronic stability. A larger gap generally implies higher stability and lower reactivity. ajchem-a.com
The analysis of frontier molecular orbitals also involves visualizing their spatial distribution. researchgate.net In a related Schiff-base derivative of 1,8-diamino-3,6-dioxaoctane, the HOMO was found to be located on the pyridine (B92270) rings and phenolic oxygens, while the LUMO was centered on the azomethine groups. researchgate.netresearchgate.net This distribution of electron density in the frontier orbitals is key to predicting how the molecule will interact with other chemical species. wikipedia.org
Molecular Dynamics and Simulation Studies of Solution Behavior
Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules in different environments, such as in solution. icgm.frescholarship.orggoogleapis.com These simulations can provide detailed information about the conformational dynamics, solvation, and interactions of molecules like 1,8-diaminooctane.
While specific MD simulation studies focusing solely on 1,8-diaminooctane dihydrochloride (B599025) in solution are not extensively detailed in the provided context, the principles of MD can be applied to understand its behavior. Such simulations would model the interactions between the 1,8-diaminooctane cation, the chloride anions, and the surrounding solvent molecules over time.
In related systems, MD simulations have been used to investigate the conformational flexibility of long-chain alkanes and the behavior of amino-functionalized molecules in solution. diva-portal.org For 1,8-diaminooctane, MD simulations could reveal how the flexible octyl chain folds and moves in an aqueous environment and how the charged amino groups interact with water molecules and counter-ions. These simulations are valuable for understanding properties like solubility and the formation of aggregates. fishersci.combham.ac.uk
Computational Approaches to Reaction Pathways and Energetics
Computational chemistry offers powerful tools to investigate the mechanisms and energetics of chemical reactions. acs.org DFT calculations, in particular, are frequently employed to map out reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of reaction kinetics and thermodynamics. acs.org
For systems involving 1,8-diaminooctane, computational studies have been applied to understand various reactions. For example, in the context of polyamide synthesis, the reaction between 1,8-diaminooctane and diethyl sebacate (B1225510) has been investigated using computational methods to explore different mechanistic pathways. acs.org Similarly, the reaction of 1,8-diaminooctane with fullerene C60 has been analyzed through quantum chemical calculations to understand the amination reaction mechanisms, such as polyaddition and cross-linking. acs.orgresearchgate.net
Reactivity and Chemical Transformations Mediated by 1,8 Diaminooctane Dihydrochloride
Polymerization Reactions and Macromolecular Synthesis
The presence of two primary amine groups makes 1,8-diaminooctane (B148097) an ideal monomer for step-growth polymerization, leading to the formation of long-chain polymers such as polyamides and as a precursor for polyurethanes and polyureas.
Interfacial polycondensation is a powerful technique for producing polyamides (nylons) with high molecular weights at low temperatures. This method involves the reaction of a diamine dissolved in an aqueous phase with a diacid chloride dissolved in an immiscible organic solvent. mit.edulibretexts.org The polymerization occurs rapidly at the interface between the two liquid phases. mit.edu
1,8-Diaminooctane (DAO) is a preferred aliphatic amine for this process due to its favorable reactivity and hydrophilicity. mdpi.com When a solution of 1,8-diaminooctane in water is carefully layered with a solution of a diacid chloride in an organic solvent, a thin film of polyamide forms instantly at the interface. mit.edu This film can be continuously drawn out as a "rope," a classic demonstration of this polymerization technique. The general reaction involves the nucleophilic attack of the amine groups on the electrophilic carbonyl carbons of the acid chloride, eliminating hydrogen chloride (HCl) as a byproduct. mit.edu The HCl is typically neutralized by a base, such as sodium bicarbonate, added to the aqueous phase. libretexts.org
The nomenclature of the resulting nylons is based on the number of carbon atoms in the diamine and diacid monomers. For instance, the reaction of 1,8-diaminooctane with diacid chlorides of varying chain lengths yields different nylons, as detailed in the table below. mit.edu
| Diamine Monomer | Diacid Chloride Monomer | Resulting Polyamide (Nylon) |
| 1,8-Diaminooctane (C8) | Adipoyl chloride (C6) | Nylon 8,6 |
| 1,8-Diaminooctane (C8) | Suberoyl chloride (C8) | Nylon 8,8 |
| 1,8-Diaminooctane (C8) | Sebacoyl chloride (C10) | Nylon 8,10 |
This method has also been adapted to create polyamide microcapsules, where 1,8-diaminooctane is used to form the polymeric shell. mdpi.com The choice of organic solvent (e.g., dodecane, hexane, toluene) can influence the diffusion of the diamine and thus affect the process yield and the morphology of the resulting microcapsules. mdpi.com
1,8-Diaminooctane can be chemically converted into 1,8-diisocyanooctane (B7890136), a key monomer for the synthesis of polyurethanes and polyureas. Isocyanates are highly reactive compounds characterized by the -N=C=O functional group. nih.gov
The traditional industrial synthesis involves reacting the diamine with phosgene (B1210022) (COCl₂). This process, while effective, involves the highly toxic phosgene gas. In recent years, phosgene-free routes have gained significant attention. nih.govmdpi.com These alternative methods often involve the reaction of the diamine with reagents like dimethyl carbonate (DMC) or urea (B33335) to form a carbamate (B1207046) intermediate, which is then thermally decomposed to yield the diisocyanate. nih.gov
Once synthesized, 1,8-diisocyanooctane serves as a valuable building block. Its two isocyanate groups readily react with the hydroxyl (-OH) groups of polyols to form polyurethane polymers or with the amine (-NH₂) groups of other diamines to form polyureas. The long, flexible eight-carbon chain of 1,8-diisocyanooctane imparts flexibility and durability to the resulting polymers, making them suitable for applications such as elastomers, adhesives, and coatings. thescipub.com
Functionalization and Grafting Reactions
The nucleophilic nature of the amine groups in 1,8-diaminooctane allows it to be grafted onto various substrates, particularly carbon nanomaterials. This functionalization alters the surface properties of the materials, enhancing their processability and enabling further chemical modification.
1,8-Diaminooctane is used to covalently modify the surface of carbon nanotubes (CNTs), including both single-walled (SWNTs) and multi-walled (MWNTs) varieties. colab.wsresearchgate.net This functionalization can enhance the mechanical properties of CNT-based composites by creating cross-links between nanotubes. colab.wssci-hub.st
One common method involves the direct amidation of carboxylic acid groups present on oxidized CNTs (CNTs-COOH). researchgate.net A more direct, solvent-free approach involves the thermal activation of pristine CNTs in the presence of 1,8-diaminooctane. colab.ws This one-step methodology avoids the use of harsh solvents and is considered a "green" functionalization process. researchgate.net The reaction proceeds via the nucleophilic addition of the amine to defect sites on the nanotube surface or through amidation with carboxyl groups generated during the process. researchgate.net
The bifunctional nature of 1,8-diaminooctane is particularly useful. One amine group can attach to the nanotube surface, leaving the second amine group "dangling" and available for subsequent derivatization reactions. researchgate.net For example, these free amine groups have been used to attach other molecules like L-alanine or ε-caprolactam, creating complex nanohybrids. researchgate.net The success of the functionalization is typically confirmed using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and thermogravimetric analysis (TGA). colab.wsresearchgate.net
| Carbon Nanomaterial | Functionalization Method | Key Finding |
| Multi-walled CNTs (MWNTs) | Solvent-free thermal activation | Covalent attachment of 1,8-diaminooctane, enabling cross-linking effects. colab.ws |
| Oxidized SWNTs | Direct amidation (thermal) | Attachment of 1,8-diaminooctane with a free amine group for further derivatization. researchgate.net |
| Pristine MWNTs | Two-step covalent modification | Successful functionalization similar to that of SWNTs. researchgate.net |
Similar to its reactions with CNTs, 1,8-diaminooctane can be used to functionalize fullerene C60. A direct, solvent-free gas-phase reaction between 1,8-diaminooctane and C60 has been shown to produce chemically cross-linked fullerene thin films. nih.gov
In this process, the amine groups of 1,8-diaminooctane react with the fullerene cage, leading to the formation of covalent bonds and a transformation from the pristine C60 structure to a cross-linked solid phase. nih.gov This functionalization dramatically reduces the solubility of the fullerene in solvents like toluene, providing evidence of successful cross-linking. Spectroscopic analysis (FTIR, Raman, UV-Vis) reveals changes in the fullerene's structure, including the appearance of sp³ hybridized carbon atoms, which points to the breaking of the ideal C60 structure upon covalent bond formation. nih.gov
The resulting diamine-functionalized fullerene films possess free amine groups on their surface. These groups can act as coordination sites for metal atoms, enabling the stable and homogeneous deposition of nanoparticles, such as silver nanoparticles with diameters around 5 nm. nih.gov
Formation of Schiff Bases and Related Imines
The primary amine groups of 1,8-diaminooctane readily react with aldehydes and ketones to form imines, specifically Schiff bases. This condensation reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. Given that 1,8-diaminooctane has two amine groups, it can react with two equivalents of an aldehyde or ketone to form a bis(Schiff base).
Several Schiff bases derived from 1,8-diaminooctane have been synthesized and characterized. For example, the reaction with benzaldehyde (B42025) yields N,N'-bis(phenylmethylene)-1,8-diaminooctane, while the reaction with salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) produces N,N'-bis-(2-hydroxyphenylmethylene)-1,8-diaminooctane. ekb.eg These compounds have been investigated for applications such as corrosion inhibitors for carbon steel. ekb.egscinito.ai
The flexible octyl chain can also be incorporated into larger macrocyclic structures. For instance, 1,8-diaminooctane has been used to create a 1,8-octylenediimino bridge in a p-tert-butylcalix sci-hub.starene derivative, demonstrating its utility in constructing complex host molecules for molecular recognition studies. selcuk.edu.tr
| Aldehyde/Keto-Compound | Resulting Schiff Base |
| Benzaldehyde | N,N'-bis(phenylmethylene)-1,8-diaminooctane ekb.eg |
| Salicylaldehyde | N,N'-bis-(2-hydroxyphenylmethylene)-1,8-diaminooctane ekb.eg |
| p-tert-butylcalix sci-hub.starene diketone | Calix sci-hub.starene with 1,8-octylenediimino bridge selcuk.edu.tr |
Applications as a Linker in Complex Molecular Architectures
1,8-Diaminooctane dihydrochloride (B599025), and its free base form, 1,8-diaminooctane, serve as a versatile linear building block, or "axle," in the construction of intricate, non-covalently bound molecular systems known as mechanically interlocked molecules (MIMs). weebly.comnih.govbiu.ac.il The eight-carbon chain provides sufficient length and flexibility for it to be threaded through macrocyclic "wheel" components, while the terminal amino groups offer reactive sites for the attachment of bulky "stopper" groups. This "threading-followed-by-stoppering" approach is a fundamental strategy in the synthesis of rotaxanes. chemrevlett.com The protonated diammonium form of the linker is crucial for forming initial host-guest complexes with specific macrocycles, such as crown ethers or pillar[n]arenes, through hydrogen bonding and other non-covalent interactions. nih.govbeilstein-journals.org
The utility of 1,8-diaminooctane as a linker is prominently featured in the synthesis of various rotaxane structures. In these architectures, the 1,8-diaminooctane derivative constitutes the dumbbell-shaped component, which is mechanically trapped within a cyclic molecule.
A notable example involves the reaction of 1,8-diaminooctane with A1/A2-dicarboxylato-dimethylpillar nih.govarene in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI HCl) and 1-hydroxybenzotriazole (B26582) (HOBT). nankai.edu.cn This reaction yields not only a singly threaded pseudo Current time information in Bangalore, IN.catenane but also a dually threaded "gemini-catenane," showcasing the diamine's role in forming complex, self-locked structures. nankai.edu.cnccspublishing.org.cn The reaction, conducted in chloroform (B151607) at room temperature for 48 hours, resulted in the isolation of the target gemini-catenane in a 51% yield. nankai.edu.cn
In another synthetic approach towards weebly.comrotaxanes, 1,8-diaminooctane is first functionalized to create a more elaborate axle. researchgate.netresearchgate.netmdpi.com It is reacted with two equivalents of an alkyne-substituted aldehyde, followed by reduction of the resulting diimine with sodium borohydride (B1222165) to yield a dialkyne-substituted secondary diamine. mdpi.com This axle is then protonated with hydrochloric acid to form the dihydrochloride salt, which can then be threaded through crown ether macrocycles like dibenzo-24-crown-8 (B80794) (DB24C8) to form a weebly.compseudorotaxane. researchgate.net The synthesis of the secondary amine axle from 1,8-diaminooctane proceeded with a high yield of 95%. researchgate.netmdpi.com The final weebly.comrotaxane is assembled via a copper-catalyzed "click" reaction between the alkyne termini of the axle and azide-functionalized stoppers. researchgate.net
The first reported synthesis of a pillar nih.govarene-containing researchgate.netrotaxane also utilized 1,8-diaminooctane as the guest molecule, which was treated with 3,5-di-tert-butylbenzaldehyde (B94254) to act as stoppers. unistra.fr This pioneering work demonstrated the feasibility of using simple diamines to construct these types of mechanically interlocked architectures.
The table below summarizes key findings from the synthesis of rotaxanes utilizing 1,8-diaminooctane as a linker.
| Product Type | Macrocycle ("Wheel") | Axle Precursor | Stoppering/Coupling Reagents | Yield | Reference |
| Gemini-Catenane | A1/A2-dicarboxylato-DMP nih.govA | 1,8-diaminooctane | EDCI HCl, HOBT | 51% | nankai.edu.cn |
| weebly.comRotaxane | Dibenzo-24-crown-8 (DB24C8) | Dialkyne-substituted diamine (from 1,8-diaminooctane) | Azide-stoppers, Copper catalyst | Not specified | researchgate.netmdpi.com |
| researchgate.netRotaxane | Pillar nih.govarene | 1,8-diaminooctane | 3,5-di-tert-butylbenzaldehyde | Low (unspecified) | unistra.fr |
Applications of 1,8 Diaminooctane and Its Dihydrochloride in Advanced Materials Science
Polymer and Composite Material Engineering
The bifunctionality of 1,8-diaminooctane (B148097) makes it a valuable monomer and crosslinking agent in the synthesis and modification of polymeric materials. Its long, flexible alkyl chain imparts distinct properties to the resulting polymers, influencing their mechanical strength, thermal stability, and morphology.
Design and Synthesis of Novel Polyamides
1,8-Diaminooctane serves as a fundamental diamine monomer in the synthesis of novel polyamides through polycondensation reactions with various dicarboxylic acids or their derivatives. The resulting polyamides, often designated with a "PA" nomenclature (e.g., PA 8,X), exhibit properties that are directly influenced by the length of the diaminooctane chain.
Researchers have successfully synthesized high-molecular-weight polyamides by reacting 1,8-diaminooctane with bio-based diacids, such as those derived from carbohydrates. hes-so.ch For instance, the polycondensation of 1,8-diaminooctane with a xylosediglyoxylamide (DGX) derivative yields a polyamide (PA-8,DGX) with a number-average molecular weight (Mn) in the range of 20-30 kDa and a dispersity (Đ) typical of well-controlled polycondensation processes. hes-so.ch The reaction is typically carried out via melt polycondensation at elevated temperatures, often between 250-260 °C, to form a viscous polymer melt. hes-so.ch
The general reaction for the synthesis of polyamides using 1,8-diaminooctane can be represented as:
n H₂N-(CH₂)₈-NH₂ + n HOOC-R-COOH → [-NH-(CH₂)₈-NH-CO-R-CO-]ₙ + 2n H₂O
The properties of these polyamides can be tailored by the choice of the dicarboxylic acid comonomer. For example, the use of aromatic dicarboxylic acids can enhance the thermal resistance of the resulting polyamide. google.com Furthermore, enzymatic polymerization in aqueous mini-emulsions has been explored as a more sustainable route for polyamide synthesis, where an immobilized lipase (B570770) can catalyze the polycondensation of 1,8-diaminooctane and a dicarboxylic acid ester. googleapis.com
Table 1: Examples of Polyamides Synthesized with 1,8-Diaminooctane
| Diacid/Derivative Monomer | Polymer Designation | Synthesis Method | Resulting Properties/Characteristics | Reference(s) |
| Xylosediglyoxylamide (DGX) | PA-8,DGX | Melt Polycondensation | High molecular weight (Mn ≈ 20-30 kDa) | hes-so.ch |
| Terephthalic Acid | - | Polycondensation | Good heat and chemical resistance | google.com |
| Diethyl Sebacate (B1225510) | Nylon-8,10 | Enzymatic Polycondensation | Crystalline polyamide | techscience.cn |
| Itaconic Acid | N,N′-octamethylene-bis(pyrrolidone-4-carboxylic acid) (BP-C8) | Aza-Michael Addition | Renewable thermoset precursor | researchgate.net |
Modulation of Polymer Network Properties and Crosslinking Density
The diamine functionality of 1,8-diaminooctane allows it to act as a potent crosslinking agent, enabling the formation of three-dimensional polymer networks with tunable properties. dergipark.org.tr This is particularly relevant in the context of thermosetting resins and functional porous materials.
In one study, porous crosslinked aromatic polyamides were synthesized, and their reactive acyl chloride (COCl) groups were subsequently modified by reaction with 1,8-diaminooctane. tandfonline.cominformahealthcare.com This post-polymerization modification introduced a second type of crosslinking into the material, with the extent of this modification being highly dependent on the solvent used. tandfonline.cominformahealthcare.com The introduction of these flexible 1,8-diaminooctane crosslinks can influence the thermal and mechanical properties of the final material. tandfonline.cominformahealthcare.com
The flexibility of the polymer network can be probed by reacting the polymer with 1,8-diaminooctane. For example, the reaction of 4-nitrophenylacrylate polymer supports with 1,8-diaminooctane resulted in a high degree of additional crosslinking (58-95%), indicating a highly flexible polymer network that allows the diamine to penetrate and react within the polymer structure. chem-soc.si
Furthermore, 1,8-diaminooctane has been used in the development of epoxy resins. acs.org It can act as a curing agent, reacting with epoxy groups to form a crosslinked network. The long aliphatic chain of 1,8-diaminooctane, when compared to shorter chain diamines, can impart greater flexibility and toughness to the cured epoxy resin.
Microencapsulation Technology for Material Science
Interfacial polymerization is a key technique in microencapsulation, where a thin polymer shell is formed at the interface of two immiscible liquids. 1,8-Diaminooctane is frequently employed as the water-soluble amine monomer in this process, reacting with an oil-soluble monomer (typically a diacyl chloride or isocyanate) to form a polyamide or polyurea shell around an oil droplet. nih.govmdpi.com
The length of the diamine spacer plays a critical role in the properties of the resulting microcapsules. Studies have shown that using 1,8-diaminooctane as a flexible spacer in the synthesis of photo-responsive microcapsules can influence the release profile of the encapsulated material. nih.govresearchgate.net When compared to shorter diamines like 1,6-diaminohexane, microcapsules prepared with 1,8-diaminooctane can exhibit different morphologies. For instance, in the formation of bis-urea microcapsules, 1,8-diaminooctane led to spheroidal, interconnected, continuous fiber-like structures that conformed well to the oil droplet interface. bham.ac.ukacs.org
The choice of crosslinker in conjunction with 1,8-diaminooctane also significantly impacts the encapsulation efficiency and shell properties. For example, using melamine (B1676169) as a cross-linker with 1,8-diaminooctane has been shown to achieve very high encapsulation efficiencies of perfume oils, around 99.5%. nih.gov
Table 2: Research Findings in Microencapsulation using 1,8-Diaminooctane
| Co-monomer/Crosslinker | Encapsulated Material | Key Finding | Reference(s) |
| Cyclohexyl isocyanate | Oil (with Nile red dye) | Formed spheroidal, interconnected fiber-like structures. | bham.ac.ukacs.org |
| Diacyl-chloride azobenzene (B91143) / Melamine | Perfume Oil | Achieved ~99.5% encapsulation efficiency. | nih.gov |
| Diacyl-chloride azobenzene / 1,3,5-benzenetricarbonyl trichloride | Perfume Oil | Spacer length affects the release profile of the encapsulated oil. | nih.govresearchgate.net |
Supramolecular Chemistry and Host-Guest Systems
The ability of 1,8-diaminooctane to act as a guest molecule or a building block in larger, non-covalently linked structures is a cornerstone of its application in supramolecular chemistry. Its linear geometry, flexibility, and terminal amine groups, which can be protonated to form cationic species, make it an ideal candidate for interaction with various host molecules and for the construction of extended networks.
Construction of Coordination Polymers and Clathrates
In coordination chemistry, 1,8-diaminooctane can act as a bridging ligand, connecting metal centers to form one-, two-, or three-dimensional coordination polymers. chemicalbull.com The length and flexibility of the octane (B31449) chain are crucial in determining the final architecture and properties of these materials.
For example, Hofmann-type clathrates have been synthesized using 1,8-diaminooctane as a ligand. researchgate.netgazi.edu.tr In these structures, the 1,8-diaminooctane molecule spans between two metal atoms in consecutive polymeric layers, creating cavities that can encapsulate guest molecules. researchgate.net The general formula for these clathrates is M(1,8-diaminooctane)Ni(CN)₄·G, where M can be Co, Ni, or Cd, and G is a guest molecule like benzene (B151609) or dichlorobenzene. researchgate.net
While the Cambridge Structural Database indicates a lack of structurally characterized iron coordination polymers with 1,8-diaminooctane as a bridging ligand, the potential for its use in this area remains significant, given its demonstrated ability to form such structures with other transition metals. mdpi.com The flexible nature of the 1,8-diaminooctane ligand allows for the potential synthesis of dynamic coordination polymers that could exhibit interesting properties like structural phase transitions.
Encapsulation within Macrocyclic Receptors (e.g., Cucurbiturils)
Macrocyclic host molecules, such as cucurbiturils, are known for their ability to encapsulate guest molecules within their cavities, forming stable host-guest complexes. thno.orgwikipedia.orgnih.gov 1,8-Diaminooctane, particularly in its diprotonated form, is an excellent guest for certain cucurbiturils.
Cucurbit mdpi.comuril (CB mdpi.com), with its cavity dimensions, has been shown to form novel supramolecular compounds with 1,8-diaminooctane. researchgate.netacs.orgacs.org These host-guest interactions can be used to construct more complex architectures. For instance, a 1:1:1 ternary complex involving CB mdpi.com, 1,8-diaminooctane, and octahedral thiohydroxo anions with a [Re₆S₈] cluster core has been reported. acs.orgacs.org
Similarly, cucurbit chemicalbull.comuril (CB chemicalbull.com), which has a larger cavity, can also encapsulate guest molecules. While specific binding studies with 1,8-diaminooctane and CB chemicalbull.com are a subject of ongoing research, the principles of host-guest chemistry suggest that the flexible diamine could be a suitable guest. nih.gov The encapsulation is driven by a combination of hydrophobic interactions between the alkyl chain of the guest and the cavity of the host, as well as ion-dipole interactions between the cationic amine groups and the carbonyl portals of the cucurbituril. wikipedia.org
Pillararenes, another class of macrocyclic hosts, have also been utilized to recognize and bind diamines. A pillar arene functionalized with multiple binding sites has demonstrated the ability to selectively detect 1,8-diaminooctane. rsc.org This highlights the versatility of 1,8-diaminooctane as a guest molecule for various synthetic receptors.
Self-Assembly of Ionic Pseudo-Polymeric Materials
The bifunctional nature of 1,8-diaminooctane, possessing two primary amine groups separated by a flexible octyl chain, makes it an ideal building block for the construction of supramolecular structures. When combined with dicarboxylic acids, it engages in acid-base interactions to form ionic pseudo-polymeric materials. These materials are characterized by extended networks held together by hydrogen bonds between the ammonium (B1175870) cations of 1,8-diaminooctane and the carboxylate anions of the dicarboxylic acid.
Hybrid Organic-Inorganic Materials Development
Integration into Layered Perovskite Structures
1,8-Diaminooctane dihydrochloride (B599025), in its protonated form (octane-1,8-diammonium), serves as a crucial organic spacer cation in the formation of 2D hybrid organic-inorganic perovskites. diva-portal.orgrsc.orgrsc.org These materials adopt a layered structure where inorganic layers of metal halide octahedra are separated by the organic diammonium cations. diva-portal.orgrsc.orgrsc.org
Specifically, in the synthesis of 2D alkyldiammonium lead iodide perovskites, 1,8-diaminooctane is reacted with lead iodide (PbI₂) and hydriodic acid. diva-portal.orgrsc.orgrsc.org The resulting product, [NH₃(CH₂)₈NH₃]PbI₄ (OdAPbI₄), consists of inorganic [PbI₄]²⁻ layers sandwiched between layers of the octane-1,8-diammonium dications. diva-portal.orgrsc.orgrsc.orgduke.edu The long alkyl chain of the diamine dictates the spacing between the inorganic sheets, which in turn influences the electronic and optical properties of the material. researchgate.net For instance, the band gap of these 2D perovskites is dependent on the length of the alkyl diammonium cation, with OdAPbI₄ exhibiting a band gap of 2.55 eV. diva-portal.orgrsc.org These materials are of interest for applications in solar cells due to their potential for improved stability compared to their 3D counterparts. rsc.orgacs.org
| Perovskite Material | Diamine Component | Band Gap (eV) |
| [NH₃(CH₂)₄NH₃]PbI₄ (BdAPbI₄) | 1,4-diaminobutane | 2.37 diva-portal.orgrsc.org |
| [NH₃(CH₂)₆NH₃]PbI₄ (HdAPbI₄) | 1,6-diaminohexane | 2.44 diva-portal.orgrsc.org |
| [NH₃(CH₂)₈NH₃]PbI₄ (OdAPbI₄) | 1,8-diaminooctane | 2.55 diva-portal.orgrsc.org |
Role in Metal Halide Hybrid Compounds
Beyond lead iodide perovskites, 1,8-diaminooctane is utilized in the synthesis of other hybrid organic-inorganic metal halide compounds. For example, a novel hybrid compound with the formula C₂₄H₆₆Cl₁₀Co₂N₆ was synthesized by reacting 1,8-diaminooctane with cobalt(II) chloride hexahydrate and hydrochloric acid. jst.go.jp The resulting crystal structure is a 0D hybrid material where the organic cations are linked to the inorganic tetrachlorocobaltate(II) anions via N-H…Cl hydrogen bonds. jst.go.jp
In another example, 1,8-diaminooctane has been incorporated into tin-based halide perovskites. chemrxiv.orgnih.gov The compound (ODA)SnBr₄, where ODA is 1,8-diaminooctane, exhibits strong yellow photoluminescence with a near-unity photoluminescence quantum yield (PLQY). nih.gov The longer chain length of the 1,8-diaminooctane spacer is suggested to contribute to the high PLQY and stability of the material. chemrxiv.org These findings highlight the versatility of 1,8-diaminooctane in templating a variety of metal halide structures with interesting optical properties.
Nanomaterial Functionalization and Composite Development
Derivatization of Carbon Nanomaterials
1,8-Diaminooctane is effectively used for the functionalization of various carbon nanomaterials, including multi-walled carbon nanotubes (MWCNTs) and graphene oxide (GO). colab.wsnih.govacs.org The functionalization is typically achieved through covalent bonding, where the amine groups of the diamine react with functional groups present on the surface of the nanomaterials, such as carboxylic acid groups on oxidized CNTs or epoxide groups on GO. researchgate.netam2d.org
Solvent-free methods, such as gas-phase functionalization or direct heating, have been developed as environmentally friendly approaches to attach 1,8-diaminooctane to pristine MWCNTs. nih.gov This process can lead to the formation of cross-linked nanotube structures, enhancing the mechanical strength of resulting composites. colab.wsnih.gov The functionalization of the inner walls of carbon nanotubes with 1,8-diaminooctane has also been demonstrated. informit.org Furthermore, the derivatization of graphene oxide with amines like 1,8-diaminooctane can be used to introduce new surface properties and create platforms for further modification, for example, with silver nanoparticles for antibacterial applications. nih.govnih.govdntb.gov.ua
| Carbon Nanomaterial | Functionalization Method | Key Finding |
| Multi-walled Carbon Nanotubes (MWCNTs) | Gas-phase functionalization | Formation of cross-linked, stable nanostructures. nih.gov |
| Single-walled Carbon Nanotubes (SWNTs) | Amide attachment to oxidized SWNTs | Enables further derivatization with other molecules. researchgate.net |
| Graphene Oxide (GO) | Reaction with surface functional groups | Allows for tunable surface properties and further modification. am2d.orgnih.gov |
Fullerene Functionalization
1,8-Diaminooctane has been employed in the solvent-free functionalization of fullerene C60. sigmaaldrich.comresearchgate.netnih.gov This process involves the direct reaction of 1,8-diaminooctane with C60, leading to the formation of cross-linked fullerene thin films. researchgate.netnih.gov The bifunctional nature of the diamine allows it to react with neighboring fullerene molecules, creating a more robust and less soluble solid phase. researchgate.netresearchgate.net
The functionalization results in a change in the hybridization of some carbon atoms in the fullerene cage from sp² to sp³, which can be observed through spectroscopic techniques like Raman and Fourier-transform infrared spectroscopy. researchgate.netnih.govmdpi.com These functionalized fullerene films have shown potential in subsequent applications, such as providing a scaffold for the stable and homogeneous deposition of silver nanoparticles. sigmaaldrich.comresearchgate.netnih.gov The nitrogen atoms of the attached diamine act as coordination sites for the metal nanoparticles. researchgate.netnih.gov Quantum chemical calculations have been used to study the mechanisms of the amination reaction, considering both polyaddition and cross-linking pathways. acs.org
| Fullerene Derivative | Functionalization Technique | Resulting Property |
| Cross-linked C60 thin films | Gas-phase diamine treatment | Reduced solubility and formation of a new solid phase. researchgate.netnih.gov |
| C60-diaminooctane adducts | Solvent-free reaction | Breaking of C60 ideal structure and appearance of sp³ hybridization. researchgate.netnih.gov |
| C60-DA-Ag/Si hybrid | Cross-linking followed by silver nanoparticle deposition | Homogeneous distribution of silver nanoparticles. utep.edu |
Analytical Methodologies for Chemical Research and Process Monitoring
Chromatographic Techniques for Purity and Reaction Yield Assessment
Chromatography is a cornerstone of analytical chemistry, indispensable for separating complex mixtures and quantifying the components. ijrpc.com Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are paramount for assessing the purity of 1,8-diaminooctane (B148097) and its derivatives, as well as for determining the efficiency of chemical reactions that produce them. ijrpc.comnih.gov
Purity Assessment: The purity of commercially available 1,8-diaminooctane is often determined using Gas Chromatography (GC). For instance, a common purity specification for 1,8-diaminooctane is greater than 98.0%, as verified by GC analysis. tcichemicals.com In the synthesis of more complex molecules that incorporate the 1,8-diaminooctane moiety, HPLC is a standard technique to confirm the purity of the final products. nih.gov
Reaction Yield Quantification: Determining the yield of a reaction is crucial for process optimization. nih.gov HPLC is a primary tool for this purpose, where the concentration of the product is determined by comparing the area of its chromatographic peak to that of known standards. researchgate.net This allows for an accurate calculation of the reaction yield. researchgate.net
In some syntheses involving 1,8-diaminooctane, purification and yield determination are achieved through other means. For example, in one synthesis, a crude product was purified by high vacuum distillation to yield a pure product with a 91% yield, confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). rsc.org In another case where direct chromatographic purification of a synthesized diamine was not possible, the product was converted directly to its dihydrochloride (B599025) salt, resulting in a yield of 87%. mdpi.com
| Analysis Type | Technique | Compound/Reaction | Finding/Result | Source |
|---|---|---|---|---|
| Purity Assessment | Gas Chromatography (GC) | 1,8-Diaminooctane | Purity confirmed to be >98.0%. | tcichemicals.com |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | Tacrine derivatives using an octane-1,8-diamine spacer | Used to determine the purity of final target compounds. | nih.gov |
| Yield Assessment | High Vacuum Distillation (Purification) / Spectroscopy (Confirmation) | Synthesis of a yellow oil product | Purified product obtained with a 91% yield. | rsc.org |
| Yield Assessment | Precipitation (as Dihydrochloride) | Synthesis of a diammonium salt axle | Dihydrochloride salt obtained with an 87% yield. | mdpi.com |
Conductometric Studies for Solution Phase Behavior and Aggregate Formation
Conductometry, the measurement of a solution's electrical conductivity, is a valuable technique for studying the behavior of electrolytes like 1,8-diaminooctane dihydrochloride in solution. It is particularly useful for investigating phenomena such as ion-pairing and the formation of aggregates or micelles. The formation of micelles is typically identified by a distinct break in the plot of conductivity versus concentration, which indicates the critical micelle concentration (CMC). rsc.org
In a specific study, conductivity measurements were performed on aqueous solutions of 1,8-diaminooctane dihydrochloride at various concentrations to determine if it forms aggregates. rsc.org The investigation aimed to see if a notable break in the conductivity curve would appear, signaling a CMC. rsc.org However, the results showed that the plot of conductivity as a function of the salt concentration was a somewhat curved line with no observable breaks within the concentration range studied. rsc.org This finding suggests that 1,8-diaminooctane dihydrochloride does not form aggregates or micelles in aqueous solution under the tested conditions. rsc.org
| Parameter | Description |
|---|---|
| Objective | To determine if 1,8-diaminooctane dihydrochloride forms aggregates (micelles) in aqueous solution. rsc.org |
| Methodology | Conductivity of aqueous solutions was measured at various salt concentrations. rsc.org |
| Expected Result for Aggregation | A notable break in the plot of conductivity versus concentration, indicating the Critical Micelle Concentration (CMC). rsc.org |
| Observed Result | The conductivity plot showed no observable breaks for the concentration range studied. rsc.org |
| Conclusion | The study suggests an absence of aggregate formation for 1,8-diaminooctane dihydrochloride within the tested concentration range. rsc.org |
Microscopic Characterization of Functionalized Surfaces
Microscopy techniques are essential for visualizing and characterizing the surfaces of materials at the micro- and nanoscale. nih.gov Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are particularly powerful tools for examining surfaces that have been chemically modified, or "functionalized," with molecules like 1,8-diaminooctane. colab.wsresearchgate.net These techniques provide high-resolution, three-dimensional topographical images and can also probe various surface properties. mdpi.com
Researchers have used 1,8-diaminooctane to functionalize a variety of materials, including carbon nanomaterials and polymer fibers, to alter their surface properties. colab.wsresearchgate.net
Carbon Nanomaterials: In one study, multi-walled carbon nanotubes (MWCNTs) and nanodiamonds were covalently functionalized with 1,8-diaminooctane. colab.ws The resulting materials were characterized using AFM, SEM, and Transmission Electron Microscopy (TEM) to investigate the effects of the functionalization, such as the potential for cross-linking between nanotubes. colab.ws
Polymer Fibers: The surfaces of Poly(ethylene terephthalate) (PET) fibers have been modified through aminolysis with various diamines. researchgate.net This process, which grafts amino groups onto the surface, significantly affects the surface morphology. researchgate.net AFM and SEM analyses revealed that the treatment creates notable abrasive damage on the PET surface, leading to an increase in surface heterogeneity and roughness. researchgate.net
AFM can be operated in different modes, such as static (contact) mode or dynamic (tapping) mode, to gently image soft surfaces without causing damage. fusionscope.comnih.gov Beyond imaging, AFM can also provide quantitative data on surface properties like roughness, adhesion, and elasticity. mdpi.com
| Material | Functionalizing Agent | Analytical Technique | Key Findings | Source |
|---|---|---|---|---|
| Multi-Walled Carbon Nanotubes (MWCNTs) & Nanodiamond | 1,8-Diaminooctane | AFM, SEM, TEM | Characterized surface modification and investigated evidence of cross-linking effects. | colab.ws |
| Poly(ethylene terephthalate) (PET) Fibers | Diamines (general class) | AFM, SEM | Aminolysis resulted in abrasive damage and increased surface roughness and heterogeneity. | researchgate.net |
| Poly(L-lactide) Films | 1,8-Diaminooctane (as cross-linker) | Confocal Fluorescence Microscopy | Confirmed the attachment of polymers to the film after crosslinking. | researchgate.net |
Future Research Directions and Potential Innovations
Expanding Synthetic Diversity and Efficiency for 1,8-Diaminooctane (B148097) Derivatives
Future research is geared towards developing more efficient, sustainable, and diverse synthetic routes to 1,8-diaminooctane and its derivatives. Current methods often involve multi-step processes or require specific catalytic systems. For instance, one established route involves the hydrogenation of 1,6-dicyanohexane using a nickel catalyst. chemicalbook.com Another approach starts from sebacic acid and urea (B33335) to form decanediamide, which is then converted through several steps to yield 1,8-diaminooctane. google.com
Innovations in this area aim to improve yield, reduce reaction times, and utilize greener solvents and catalysts. A key objective is the development of one-pot or tandem reactions that streamline the synthesis of complex derivatives. For example, a practical solvent-free method for preparing 1,8-diaminooctanes functionalized with phosphonate (B1237965) esters has been developed using the Kabachnik-Fields reaction, demonstrating that moderately elevated temperatures can optimize the synthesis of such compounds. researchgate.net Further research could explore enzymatic or chemo-enzymatic strategies to enhance selectivity and reduce the environmental impact of these syntheses. The synthesis of more complex derivatives, such as 4-aminomethyl-1,8-diaminooctane produced from the liquid-phase hydrogenation of 1,3,6-tricyanohexane, highlights the potential for creating multifunctional molecules with broad utility. google.com
| Precursor | Reagents/Catalyst | Product | Yield | Reference |
| 1,6-Dicyanohexane | Nickel Catalyst, Hydrogen | 1,8-Diaminooctane | 96.7% | chemicalbook.com |
| Sebacic Acid | Urea, Sodium Alkoxide, Halogen Catalyst, NaOH | 1,8-Diaminooctane | 83% | google.com |
| 1,8-Octanediol (B150283) | Ammonia (B1221849), Ruthenium(II) Catalyst | 1,8-Diaminooctane | 78% | chemicalbook.com |
| 1,3,6-Tricyanohexane | Raney-Ni Catalyst, Hydrogen | 4-Aminomethyl-1,8-diaminooctane | High | google.com |
Exploring Catalytic and Template-Directed Applications
The structural characteristics of 1,8-diaminooctane, particularly its role as a flexible linker, make it a prime candidate for applications in catalysis and supramolecular chemistry. ganeshremedies.comsigmaaldrich.com Its ability to coordinate with metal ions allows for the construction of novel catalysts and metal-organic frameworks (MOFs). While research on polymers derived from related aromatic diamines, such as poly(1,8-diaminonaphthalene), has shown promise in creating nanocatalysts for organic synthesis, the catalytic potential of 1,8-diaminooctane-based systems remains an area ripe for exploration. nih.gov Future work could focus on immobilizing metal complexes on polymers derived from 1,8-diaminooctane to create recyclable heterogeneous catalysts.
In template-directed synthesis, 1,8-diaminooctane can act as a guest molecule or a template to guide the formation of specific host structures. Its molecules have been shown to enable the inclusion of bulky guest molecules in Hofmann-type clathrates, suggesting its utility in creating porous materials with selective binding capabilities. researchgate.net Research in this direction could lead to the development of new materials for gas storage, separation, and sensing. The diamine's role as a spacer is crucial in synthesizing molecular cages and macrocycles, where the eight-carbon chain dictates the size and geometry of the resulting cavity. ganeshremedies.comsigmaaldrich.com
Rational Design of Materials with Tailored Functionalities
A significant frontier for 1,8-diaminooctane dihydrochloride (B599025) lies in the rational design of advanced materials with precisely controlled properties. Its use as a bifunctional monomer is fundamental in the synthesis of polymers like polyamides and polyurethanes. By modifying the backbone or attaching functional side groups to the diamine, researchers can fine-tune the mechanical, thermal, and chemical properties of the resulting polymers.
One promising area is the development of functionalized nanomaterials. For example, 1,8-diaminooctane can be chemically attached to oxidized carbon nanotubes. researchgate.net The remaining free amine group can then be used for further derivatization, such as amidation with L-alanine, creating novel hybrid materials for applications ranging from nanoelectronics to nanomedicine. researchgate.net Another innovative application involves cross-linking indium-tin-oxide (ITO) nanoparticles with 1,8-diaminooctane to create a composite network. mdpi.com This material exhibits chemiresistive properties, responding to volatile organic compounds (VOCs), which opens avenues for designing new chemical sensors. mdpi.com Future efforts will likely focus on creating more complex, hierarchical structures where 1,8-diaminooctane acts as a key linking component to build materials for electronics, energy storage, and biomedical applications.
| Material Type | Precursors | Functionality/Application | Reference |
| Hybrid Nanomaterial | Oxidized Carbon Nanotubes, 1,8-Diaminooctane, L-alanine | Further derivatization for nanoelectronics or nanomedicine | researchgate.net |
| Chemiresistive Sensor | Indium-Tin-Oxide (ITO) Nanoparticles, 1,8-Diaminooctane | Sensing of volatile organic compounds (VOCs) | mdpi.com |
| Hofmann-type Clathrates | M(1,8-diaminooctane)Ni(CN)4 (M= Co, Ni or Cd), Guest Molecule | Inclusion of bulky guest molecules | researchgate.net |
| Microporous Materials | 1,8-Diaminooctane as crosslinker/spacer | Molecular cages, macrocycles | ganeshremedies.comsigmaaldrich.com |
Advanced Theoretical Modeling for Predictive Material Science
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and design of new materials. mdpi.com For 1,8-diaminooctane, theoretical modeling can provide profound insights into its structural, electronic, and reactive properties, guiding experimental efforts. Quantum chemical investigations, such as those using Density Functional Theory (DFT), have already been employed to study the molecular parameters, vibrational properties, and electronic structure of 1,8-diaminooctane. researchgate.net
Future research will leverage more advanced computational approaches. pagepress.org Molecular dynamics simulations can predict the conformational behavior of polymers and macrocycles containing the 1,8-diaminooctane unit, helping to understand their flexibility and interactions with other molecules. pagepress.org DFT can be used to model the electronic properties of materials, such as the ITO-diamine composite, to better understand the mechanism of chemiresistive sensing. mdpi.commdpi.com Furthermore, computational methods can be used to screen potential derivatives of 1,8-diaminooctane for specific applications, such as their binding affinity in supramolecular systems or their catalytic activity in organometallic complexes. mdpi.com This predictive power will enable a more rational and efficient design process, reducing the need for extensive trial-and-error synthesis and characterization. mdpi.com
Q & A
Q. What analytical methods are recommended for identifying and characterizing 1,8-diaminooctane in complex biological or chemical matrices?
- Methodological Answer : High-resolution mass spectrometry (HRMS), particularly HPLC coupled with quadrupole time-of-flight (QTOF) MS, is effective for structural elucidation. Fragmentation pathways under positive ion mode reveal characteristic peaks at m/z 145.1 (loss of NH) and m/z 128.1 (loss of HO), as demonstrated in Figure 5 of a 2016 study . For quantitative analysis, cross-validation with nuclear magnetic resonance (NMR) or FT-IR spectroscopy is advised to confirm purity and detect impurities.
Q. How does 1,8-diaminooctane compare to other diamine crosslinkers (e.g., L-lysine, glutaraldehyde) in enzyme immobilization protocols?
- Methodological Answer : 1,8-Diaminooctane requires pre-oxidation of hydroxyl groups (e.g., serine/threonine residues) with NaIO to generate aldehydes for crosslinking. While its immobilization efficiency (~70–80%) is slightly lower than glutaraldehyde (GA), it minimizes conformational changes in enzymes due to milder reaction conditions . Structural studies suggest that longer chain diamines (C8) balance flexibility and stability better than shorter analogs.
Q. What synthetic routes are available for preparing 1,8-diaminooctane diHCl, and how is purity validated?
- Methodological Answer : Synthesis typically involves reductive amination of 1,8-dibromooctane or direct hydrochlorination of the free base. Purity validation requires elemental analysis (C, H, N), FT-IR (N–H stretching at ~3300 cm), and H NMR (δ 1.3–1.5 ppm for methylene groups). Commercial standards (e.g., Sigma-Aldrich) report ≥98% purity via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How does 1,8-diaminooctane (VL-004) enhance mitophagy compared to spermidine, and what experimental models validate its efficacy?
- Methodological Answer : VL-004 outperforms spermidine by 1.5–2× in mitophagy induction via upregulation of PINK1/Parkin and FOXO3 pathways. In C. elegans, VL-004 extends lifespan by 15–20% under oxidative stress (100 µM HO). Human cell assays (e.g., SH-SY5Y neurons) show increased LC3-II/LC3-I ratios and reduced mitochondrial ROS. Dose-response curves (EC ~10 µM) should be validated with mito-Keima reporters .
Q. What structural features of 1,8-diaminooctane optimize its performance as a crosslinker in biodegradable superabsorbent polymers?
- Methodological Answer : The C8 chain length balances hydrophobicity and flexibility in polyaspartic acid (PAspNa) networks. At 0.11 g/g polysuccinimide (PSI), 1,8-diaminooctane achieves maximum water absorption (500 g/g in DI water vs. 50 g/g in 0.9% NaCl). Thermal analysis (DSC) shows a glass transition temperature () of 85°C, indicating stable crosslinking. Shorter chains (C2–C6) reduce swelling due to rigid networks, while longer chains (C10–C12) increase hydrophobicity .
Q. How can supramolecular probes discriminate 1,8-diaminooctane from similar alkanediamines (e.g., 1,10-diaminodecane) in biofluids?
- Methodological Answer : Pillar[5]arene-based AIE probes with multiple binding sites enable selective detection via induced-fit mechanisms. Fluorescence quenching at 450 nm (λ = 360 nm) distinguishes 1,8-diaminooctane from homologs with >90% specificity. Chemometric analysis (PCA) of boronate ensemble data further resolves enantiomeric excess in chiral recognition assays .
Q. What experimental contradictions exist regarding the role of 1,8-diaminooctane in protein aggregation studies?
- Methodological Answer : While NaIO-mediated oxidation enhances crosslinking efficiency, it may also introduce oxidative damage to enzyme active sites. For example, immobilized β-galactosidase retains 80% activity with GA but only 60% with 1,8-diaminooctane due to residual periodate effects . Parallel studies using alternative oxidants (e.g., TEMPO/NaClO) are recommended to mitigate this issue.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
